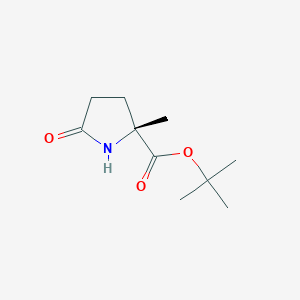![molecular formula C19H21ClN2O3 B2884341 2-chloro-N-{[4-(cyclopentyloxy)-3-methoxyphenyl]methyl}pyridine-4-carboxamide CAS No. 1223205-68-2](/img/structure/B2884341.png)
2-chloro-N-{[4-(cyclopentyloxy)-3-methoxyphenyl]methyl}pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-{[4-(cyclopentyloxy)-3-methoxyphenyl]methyl}pyridine-4-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a pyridine ring substituted with a carboxamide group, a chloro substituent, and a phenyl ring with cyclopentyloxy and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[4-(cyclopentyloxy)-3-methoxyphenyl]methyl}pyridine-4-carboxamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloropyridine and a carboxamide derivative.
Substitution Reactions:
Attachment of the Phenyl Ring: The phenyl ring with cyclopentyloxy and methoxy substituents can be introduced through a Friedel-Crafts alkylation reaction, using cyclopentanol and methoxybenzene as starting materials.
Final Coupling: The final step involves coupling the substituted pyridine ring with the phenyl ring derivative under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group, potentially using reagents like potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group on the pyridine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), solvents like DMF (dimethylformamide), elevated temperatures.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-chloro-N-{[4-(cyclopentyloxy)-3-methoxyphenyl]methyl}pyridine-4-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound may serve as a lead compound for the development of new drugs. Its structural features suggest potential activity as an inhibitor of specific enzymes or receptors, making it a candidate for drug discovery programs targeting diseases such as cancer or inflammatory conditions.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its potential for forming stable and functionalized structures.
Mechanism of Action
The mechanism by which 2-chloro-N-{[4-(cyclopentyloxy)-3-methoxyphenyl]methyl}pyridine-4-carboxamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, inhibiting their activity through binding interactions. The pathways involved could include inhibition of signal transduction pathways or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-{[4-(methoxyphenyl)methyl]pyridine-4-carboxamide}: Lacks the cyclopentyloxy group, potentially altering its chemical and biological properties.
2-chloro-N-{[4-(cyclopentyloxy)phenyl]methyl}pyridine-4-carboxamide: Lacks the methoxy group, which may affect its reactivity and interactions.
2-chloro-N-{[4-(cyclopentyloxy)-3-methoxyphenyl]methyl}pyridine-3-carboxamide: Variation in the position of the carboxamide group, which could influence its binding affinity and specificity.
Uniqueness
The presence of both cyclopentyloxy and methoxy groups on the phenyl ring, along with the specific positioning of the chloro and carboxamide groups on the pyridine ring, makes 2-chloro-N-{[4-(cyclopentyloxy)-3-methoxyphenyl]methyl}pyridine-4-carboxamide unique. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
2-chloro-N-[(4-cyclopentyloxy-3-methoxyphenyl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-24-17-10-13(6-7-16(17)25-15-4-2-3-5-15)12-22-19(23)14-8-9-21-18(20)11-14/h6-11,15H,2-5,12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVLGYXITKYANT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC(=O)C2=CC(=NC=C2)Cl)OC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 5-((6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)methyl)furan-2-carboxylate](/img/structure/B2884258.png)

![ethyl 3-carbamoyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2884261.png)
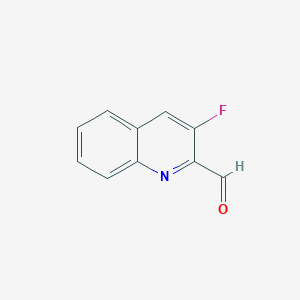
![6-chloro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)pyridine-3-carboxamide](/img/structure/B2884265.png)
![[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2884266.png)
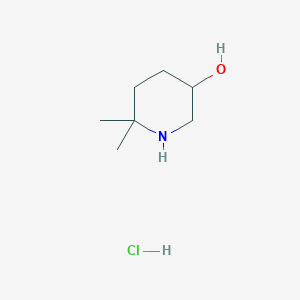
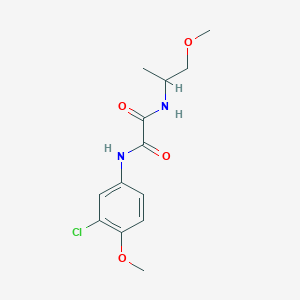
![4-methoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2884272.png)
![N-(3-hydroxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2884276.png)
![1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazol-5-amine](/img/structure/B2884277.png)
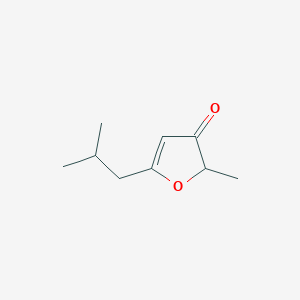
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2884279.png)
